Home > Products > Screening Compounds P128745 > methyl 4-(2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate
methyl 4-(2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate - 863448-00-4

methyl 4-(2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate

Catalog Number: EVT-2864679
CAS Number: 863448-00-4
Molecular Formula: C19H21N5O4
Molecular Weight: 383.408
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

Compound Description: CHMFL-FLT3-213 is a potent type II FLT3 kinase inhibitor that demonstrates strong inhibitory effects against FLT3-ITD mutants and associated oncogenic mutations, including FLT3-D835Y/H/V, FLT3-ITD-D835Y/I/N/A/G/Del, and FLT3-ITD-F691L []. In cellular contexts, this compound significantly impacts FLT3-ITD mediated signaling pathways and triggers apoptosis by arresting the cell cycle in the G0/G1 phase. In vivo studies have demonstrated acceptable bioavailability (F = 19%) and significant tumor growth suppression in an MV4-11 cell inoculated xenograft model (15 mg kg-1 day-1, TGI = 97%) without noticeable toxicity []. This suggests CHMFL-FLT3-213 might be a promising drug candidate for FLT3-ITD positive AML.

Relevance: CHMFL-FLT3-213 shares a core pyrazolo[3,4-d]pyrimidin structure with the target compound, methyl 4-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate. Both compounds feature a tert-butyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine ring.

CCT196969

Compound Description: CCT196969, chemically named 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea, is a panRAF inhibitor []. It targets all isoforms of RAF, potentially overcoming paradoxical activation and resistance issues associated with some BRAF inhibitors. While it exhibits high nonspecific binding in brain and plasma, its brain distribution is limited []. Studies in transgenic mice lacking P-gp and Bcrp have shown enhanced brain distribution, suggesting that efflux mechanisms at the blood-brain barrier contribute to its limited distribution [].

Relevance: CCT196969 incorporates a tert-butyl substituted pyrazole moiety similar to the 1-tert-butylpyrazolo[3,4-d]pyrimidin core of the target compound, methyl 4-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate. This structural similarity places both compounds within the broader category of heterocyclic compounds containing a tert-butyl substituted pyrazole unit.

LY3009120

Compound Description: LY3009120, chemically designated as 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea, is a panRAF inhibitor that targets all RAF isoforms []. In vitro studies suggest that LY3009120 is a substrate of Bcrp, an efflux transporter at the blood-brain barrier, but not a substrate of P-gp []. This characteristic contributes to its limited brain distribution, despite displaying superior in vitro efficacy in patient-derived melanoma cell lines compared with MLN2480 [].

Relevance: Both LY3009120 and methyl 4-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate belong to the class of heterocyclic compounds exhibiting kinase inhibitory activity. Their structural similarities lie in the presence of a substituted pyrimidine core, further emphasizing their relationship within the realm of kinase inhibitor development.

MLN2480

Compound Description: MLN2480, chemically defined as 4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]-, is a panRAF inhibitor that targets all isoforms of RAF []. In vitro studies indicate that MLN2480 is a substrate of Bcrp but not P-gp []. It demonstrates a higher brain distribution compared with CCT196969 and LY3009120, although its in vitro efficacy in patient-derived melanoma cell lines is lower than LY3009120 [].

Relevance: While not sharing a direct structural core with methyl 4-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate, both compounds fall under the broader classification of kinase inhibitors. Notably, both contain a pyrimidine ring system, highlighting a common structural feature in the development of kinase-targeting agents.

(E)-7-3,5-dihydroxyhept-6-enoic acid (Rosuvastatin Calcium Salt)

Compound Description: Rosuvastatin Calcium Salt is a medication used to treat hypercholesteremia, hyperlipoproteinemia, and atherosclerosis []. An improved method for its production involves reacting a (1-6C)alkyl ester of (E)-(6-{2-[4-(4-flurophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]vinyl}(4R,6S)-2,2-dimethyl[1,3]dioxin-4-yl)acetic acid with an aqueous acid, followed by treatment with an alkali metal hydroxide []. The resulting solution is acidified, and after solvent removal and filtration, a water-soluble calcium salt is added to form the rosuvastatin calcium salt, which is then extracted [].

Relevance: Both rosuvastatin calcium salt and methyl 4-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate contain a pyrimidine ring in their structure. This shared structural motif, despite differences in substitution patterns and overall molecular complexity, connects the two compounds within the realm of pyrimidine-containing pharmaceuticals.

N-[4-[ω-(2-Amino-4-substituted-6,7-dihydrocyclopenta[d]pyrimidin-5-yl)alkyl]benzoyl]-L-glutamic acids

Compound Description: This series of novel antifolates incorporates a 6-5 fused ring system, 6,7-dihydrocyclopenta[d]pyrimidine, as part of its structure []. These compounds demonstrate potent dihydrofolate reductase inhibition and highly potent cell growth inhibition, particularly the 2,4-diaminopyrimidine-fused cyclopentene compounds with trimethylene (3a) or ethylene (3b) bridges []. These compounds exhibited more potent growth inhibition against several tumor cell lines (P388, colon 26, colon 38, and KB) than methotrexate, with compound 3a being the most potent [].

Relevance: Both the N-[4-[ω-(2-amino-4-substituted-6,7-dihydrocyclopenta[d]pyrimidin-5-yl)alkyl]benzoyl]-L-glutamic acid series and methyl 4-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate belong to the class of pyrimidine-containing heterocyclic compounds. This shared heterocyclic motif, although present in different fused ring systems, links these compounds within the broader context of heterocyclic chemistry and medicinal chemistry.

5-amino-(2-methyl)thieno[3,4-d]pyrimidin-4(3H)-one

Compound Description: This compound, also referred to as compound 3 in the source paper [], serves as a crucial starting material for the synthesis of diverse thieno[d]pyrimidine derivatives. These derivatives include both isolated and fused thieno[d]pyrimidines, showcasing the compound's versatility in generating structurally related analogs.

Relevance: 5-amino-(2-methyl)thieno[3,4-d]pyrimidin-4(3H)-one shares a core pyrimidine structure with methyl 4-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate, emphasizing their relationship within the broader category of pyrimidine-containing heterocyclic compounds. While the former incorporates a thieno ring system, the latter features a pyrazolo ring system, reflecting variations within the same chemical class.

N-(2-Boc-aminoethyl)-N-(thymin-1-ylacetyl)glycine

Compound Description: N-(2-Boc-aminoethyl)-N-(thymin-1-ylacetyl)glycine serves as a building block for creating Peptide Nucleic Acids (PNAs) []. PNAs are synthetic DNA mimics with a pseudopeptide backbone replacing the sugar-phosphate backbone of DNA. This specific monomer incorporates a thymine base, mimicking the natural nucleotide thymidine.

Relevance: This compound exhibits structural similarity to methyl 4-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate through their shared pyrimidine core. Although the target compound is based on a pyrazolo[3,4-d]pyrimidine framework, both compounds belong to the broader class of pyrimidine-containing heterocyclic compounds commonly employed in medicinal chemistry and chemical biology.

Cyclopropyl-{4-[4-(4-fluorophenyl)-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl}amine (DBM1285)

Compound Description: DBM1285 functions as a potent tumor necrosis factor (TNF) production inhibitor []. Its mechanism of action involves post-transcriptional regulation by modulating the p38 mitogen-activated protein kinase (MAPK)/MAPK-activated protein kinase 2 (MK2) signaling pathway []. DBM1285 directly inhibits p38 MAPK enzymatic activity [], effectively suppressing LPS-induced TNF secretion in various macrophage/monocyte lineage cells, including mouse bone marrow macrophages, THP-1 cells, and RAW 264.7 cells [].

Relevance: DBM1285, despite lacking a direct structural core match with methyl 4-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate, contains a pyrimidine ring system, placing both compounds in the broader category of pyrimidine-containing pharmaceuticals. Both are active in biological systems, albeit with different mechanisms and targets.

Properties

CAS Number

863448-00-4

Product Name

methyl 4-(2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate

IUPAC Name

methyl 4-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate

Molecular Formula

C19H21N5O4

Molecular Weight

383.408

InChI

InChI=1S/C19H21N5O4/c1-19(2,3)24-16-14(9-21-24)17(26)23(11-20-16)10-15(25)22-13-7-5-12(6-8-13)18(27)28-4/h5-9,11H,10H2,1-4H3,(H,22,25)

InChI Key

METXTMISYVKGTM-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.